molecular formula C6H11BrO B14252185 3-Bromo-4-methylpent-3-en-2-ol CAS No. 247228-72-4

3-Bromo-4-methylpent-3-en-2-ol

Cat. No.: B14252185
CAS No.: 247228-72-4
M. Wt: 179.05 g/mol
InChI Key: SZAGXWBOMWMFOD-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpent-3-en-2-ol (IUPAC name: 3-bromo-4-methyl-3-penten-2-ol) is a brominated aliphatic alcohol with the molecular formula C₆H₁₁BrO and an average molecular mass of 179.057 g/mol . Its structure features a hydroxyl group at position 2, a bromine atom at position 3, and a methyl substituent at position 4 on a pentenol backbone. It is registered under CAS RN 247228-72-4 and ChemSpider ID 28580452. This molecule is of interest in synthetic organic chemistry due to its reactive sites (bromine, double bond, and hydroxyl group), which enable participation in substitution, addition, or elimination reactions.

Properties

CAS No.

247228-72-4

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

3-bromo-4-methylpent-3-en-2-ol

InChI

InChI=1S/C6H11BrO/c1-4(2)6(7)5(3)8/h5,8H,1-3H3

InChI Key

SZAGXWBOMWMFOD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C(C)C)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpent-3-en-2-ol typically involves the bromination of 4-methylpent-3-en-2-ol. This reaction can be carried out using bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-methylpent-3-en-2-ol finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpent-3-en-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Alcohols

Aliphatic Brominated Alcohols

3-Bromo-2-(bromomethyl)-1-propanol (CAS RN 106023-63-6)
  • Molecular formula : C₄H₈Br₂O
  • Molecular weight : 247.83 g/mol (calculated)
  • Key differences: Contains two bromine atoms (vs. Shorter carbon chain (C4 vs. C6) and lacks a double bond, reducing opportunities for conjugated reactions. Limited data in regulatory databases (e.g., ECHA, eChemPortal), though commercial suppliers exist .
General Trends in Aliphatic Bromoalcohols
  • Reactivity : The presence of a double bond in 3-bromo-4-methylpent-3-en-2-ol enhances its susceptibility to electrophilic additions (e.g., hydrohalogenation) compared to saturated analogs.
  • Physical properties : Bromine content correlates with higher boiling points and densities. For example, the dibromo derivative (C₄H₈Br₂O) has a higher molecular weight (247.83 vs. 179.06) but lower solubility in polar solvents due to increased hydrophobicity.

Aromatic Brominated Alcohols

2-Bromo-3'-chloro-5'-fluorobenzhydrol
  • Molecular formula : C₁₃H₉BrClFOH (estimated)
  • Structure : Features an aromatic benzhydrol backbone with bromine, chlorine, and fluorine substituents .
  • Multiple halogens increase steric hindrance and alter electronic properties (e.g., electron-withdrawing effects), influencing reactivity in cross-coupling reactions .
3-(3-{4'-Bromo-[1,1'-biphenyl]-4-yl}-3-oxo-1-phenylpropyl)-4-hydroxychromen-2-one
  • Molecular formula : C₃₀H₂₁BrO₄
  • Structure : A coumarin derivative with a brominated biphenyl group.
  • Key differences :
    • Complex polycyclic structure with conjugated systems, enabling applications in photochemistry or medicinal chemistry.
    • Bromine’s role here is likely as a substituent to modulate electronic effects rather than direct participation in substitution reactions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Type Bromine Atoms Key Features
This compound C₆H₁₁BrO 179.06 Aliphatic 1 Double bond, hydroxyl, methyl branch
3-Bromo-2-(bromomethyl)-1-propanol C₄H₈Br₂O 247.83 Aliphatic 2 Dibromo, saturated chain
2-Bromo-3'-chloro-5'-fluorobenzhydrol C₁₃H₉BrClFOH ~335.47 Aromatic 1 Aromatic, multi-halogenated
4-Acetamido-3-bromoacetophenone C₉H₈BrNO₂ 258.08 Aromatic 1 Acetamido, ketone functionality

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